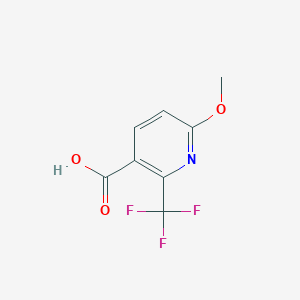

6-Methoxy-2-(trifluoromethyl)nicotinic acid

Description

6-Methoxy-2-(trifluoromethyl)nicotinic acid (CAS: 1227516-90-6) is a pyridinecarboxylic acid derivative with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.14 g/mol . Structurally, it features a methoxy group (-OCH₃) at position 6 and a trifluoromethyl (-CF₃) group at position 2 of the nicotinic acid backbone (pyridine-3-carboxylic acid). This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the -CF₃ group and the steric/electronic effects of the methoxy substituent. Its synthesis typically involves halogenation and substitution reactions on nicotinic acid precursors, as seen in related compounds (e.g., amidation or esterification steps) .

Properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-5-3-2-4(7(13)14)6(12-5)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWGOGDDBVOKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-methoxynicotinic acid, is reacted with a trifluoromethylating agent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-formyl-2-(trifluoromethyl)nicotinic acid, while reduction of a nitro group would produce 6-methoxy-2-(trifluoromethyl)nicotinamide .

Scientific Research Applications

Common Synthetic Routes

- Nucleophilic Aromatic Substitution (S_NAr) : Involves reacting 2-chloro-6-methoxynicotinic acid with a trifluoromethylating agent.

- Esterification : The acid can be converted to esters for further reactions, enhancing its utility in organic synthesis.

Chemistry

6-Methoxy-2-(trifluoromethyl)nicotinic acid serves as a building block in the synthesis of more complex molecules. Its derivatives are utilized in the development of fluorinated pharmaceuticals and agrochemicals, where the trifluoromethyl group imparts unique chemical properties that are advantageous for drug design.

Biology

The biological activities of this compound and its derivatives are of significant interest:

- Enzyme Inhibition : Studies indicate that it can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition could have implications for diabetes management.

- Antimicrobial and Anticancer Properties : Research has shown potential anticancer effects, with ongoing studies to explore its efficacy against various cancer cell lines.

Medicine

As an intermediate in drug synthesis, this compound is being investigated for its role in developing medications targeting conditions like diabetes and cancer. Its ability to modulate biological pathways makes it a candidate for further pharmaceutical research .

Industry

In industrial applications, this compound is used to produce specialty chemicals that exhibit enhanced stability and bioavailability. It plays a role in the formulation of agrochemicals designed to control pests effectively .

Case Study 1: Antiviral Activity

A study involving derivatives of this compound demonstrated promising results as dual inhibitors against HIV-1 replication. These compounds showed significant inhibition of viral replication with low cytotoxicity, suggesting their potential as therapeutic agents in HIV treatment .

Case Study 2: Enzyme Inhibition

Research published on enzyme inhibition highlighted the compound's capacity to inhibit α-glucosidase effectively. This action could lead to reduced postprandial glucose levels, making it a candidate for diabetes therapeutics.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The methoxy group can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

The position of substituents on the pyridine ring significantly impacts physicochemical and biological properties. Key analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 6-Methoxy-2-(trifluoromethyl)nicotinic acid | -CF₃ (C2), -OCH₃ (C6) | C₈H₆F₃NO₃ | 221.14 | 1227516-90-6 | High polarity, moderate lipophilicity |

| 2-Methoxy-5-(trifluoromethyl)nicotinic acid | -CF₃ (C5), -OCH₃ (C2) | C₈H₆F₃NO₃ | 221.14 | 944904-62-5 | Altered electronic distribution |

| 2-Methoxy-6-(trifluoromethyl)nicotinic acid | -CF₃ (C6), -OCH₃ (C2) | C₈H₆F₃NO₃ | 221.14 | 916160-41-3 | Increased steric hindrance at C6 |

| 6-(Trifluoromethyl)nicotinic acid | -CF₃ (C6), no methoxy | C₇H₄F₃NO₂ | 191.11 | 231291-22-8 | Lower molecular weight, higher acidity |

Key Observations :

- Steric Effects : The methoxy group at C6 in the parent compound may hinder interactions at the pyridine ring’s para position, unlike 2-methoxy-6-(trifluoromethyl)nicotinic acid, where -CF₃ occupies C6 .

- Acidity : The absence of a methoxy group in 6-(trifluoromethyl)nicotinic acid increases acidity (pKa ~2.5–3.0) compared to methoxylated analogs (pKa ~3.5–4.0) due to reduced electron donation .

Functional Group Modifications

Amide Derivatives

Nicotinic acid derivatives are often converted to amides for enhanced bioavailability. For example:

- Compound 45 (): 2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide. Activity: Exhibits HIV-1 reverse transcriptase (RT) inhibition (IC₅₀: 0.8 μM) due to the -CF₃ group enhancing binding to hydrophobic pockets .

Trifluoromethoxy vs. Trifluoromethyl

- 6-(Trifluoromethoxy)nicotinic acid (CAS: N/A): Replaces -CF₃ with -OCF₃.

Biological Activity

6-Methoxy-2-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a methoxy group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring. Its molecular formula is C8H6F3NO3. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it can modulate enzyme activities, particularly those involved in carbohydrate metabolism, such as α-amylase and α-glucosidase inhibition.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor:

- α-Amylase Inhibition : This enzyme is crucial for carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels, making this compound a candidate for diabetes management.

- α-Glucosidase Inhibition : Similar to α-amylase, this enzyme plays a role in carbohydrate metabolism, and its inhibition can contribute to lowering blood sugar levels after meals .

Antiproliferative Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of nicotinic acid with methoxy substitutions have shown improved cytotoxicity:

- Cell Lines Tested : BT-474 (breast), HeLa (cervical), MCF-7 (breast), and NCI-H460 (non-small cell lung cancer).

- IC50 Values : Some derivatives demonstrated IC50 values as low as 0.57 µM against HCT116 colon cancer cells, indicating potent antiproliferative effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Lacks methoxy group; altered reactivity | Reduced enzyme inhibition potential |

| 6-Methoxy-4-(trifluoromethyl)nicotinamide | Amide group alters solubility and target interaction | Varies in cytotoxicity |

| 6-(Trifluoromethyl)nicotinic acid | Absence of methoxy group affects pharmacokinetics | Different biological profile |

This table illustrates how the specific substitution pattern in this compound contributes to its distinct chemical and biological properties.

Case Study: Antidiabetic Properties

A study focusing on the antidiabetic potential of this compound demonstrated that it effectively inhibited both α-amylase and α-glucosidase enzymes. The findings suggested that such inhibition could lead to lower glucose absorption rates in the intestines, thus aiding in diabetes management .

Research Findings on Antiproliferative Effects

In vitro studies have shown that derivatives with methoxy groups exhibit superior antiproliferative activities compared to their unsubstituted counterparts. For instance, a specific derivative exhibited IC50 values indicating significant cytotoxic effects across multiple cancer cell lines, reinforcing the importance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 6-Methoxy-2-(trifluoromethyl)nicotinic acid, and what experimental conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves functionalization of the pyridine ring. A common approach is esterification of the parent nicotinic acid derivative followed by methoxylation. For example, refluxing 6-fluoro-2-(trifluoromethyl)nicotinic acid with methanol and a strong acid catalyst (e.g., sulfuric acid) can introduce the methoxy group . Critical parameters include reaction temperature (80–100°C), inert atmosphere to prevent side reactions, and stoichiometric control of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : The compound should be stored in amber glass bottles at 0–4°C to prevent photodegradation and thermal decomposition . Handling requires PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation, and use anhydrous conditions during reactions to minimize hydrolysis of the trifluoromethyl group . Safety protocols for similar trifluoromethyl-pyridine derivatives suggest avoiding contact with oxidizing agents to prevent hazardous byproducts .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies methoxy protons (~δ 3.9 ppm) and aromatic protons (~δ 8.1–8.5 ppm). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of methoxy) validate functional groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) ensure purity assessment. High-resolution MS confirms molecular weight (calculated: 221.14 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-esterification or trifluoromethyl group hydrolysis). Systematic optimization is key:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst concentration to identify optimal conditions .

- In-situ Monitoring : Use LC-MS or F NMR to track intermediate formation and adjust reagent addition rates .

- Byproduct Analysis : Isolate side products (e.g., via prep-TLC) to identify pathways, such as methoxy displacement by nucleophiles .

Q. What strategies are effective for optimizing the regioselectivity in substitution reactions of this compound derivatives?

- Methodological Answer : Regioselectivity challenges stem from the electron-withdrawing trifluoromethyl group. Strategies include:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position, enabling selective functionalization .

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct electrophilic substitutions to the 5-position .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices or electrostatic potentials .

Q. What are the potential biological targets and mechanisms of action for this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid) suggest interactions with nicotinic acetylcholine receptors (nAChRs) or enzymes like COX-2 . To validate:

- Molecular Docking : Use AutoDock Vina to simulate binding to nAChR subtypes (e.g., α4β2) .

- In-vitro Assays : Test inhibition of inflammatory cytokines (e.g., IL-6) in macrophage models, comparing IC50 values to known inhibitors .

- SAR Studies : Modify the methoxy or trifluoromethyl groups to assess their impact on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.